molecular formula C18H23N3O4S B11004551 ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004551
M. Wt: 377.5 g/mol
InChI Key: LKPIYXKFVGOVOZ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrole moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrole and tetrahydropyran moieties. Common reagents used in these reactions include thioamides, acyl chlorides, and pyrrole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the pyrrole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted thiazole or pyrrole derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical reactivity and biological activity.

    Pyrrole derivatives:

    Tetrahydropyran derivatives: These compounds have the tetrahydropyran ring and may be used in similar industrial and medicinal applications.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 5-methyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H23N3O4S/c1-3-25-16(23)15-13(2)26-17(20-15)19-14(22)12-18(6-10-24-11-7-18)21-8-4-5-9-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,20,22)

InChI Key

LKPIYXKFVGOVOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C

Origin of Product

United States

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